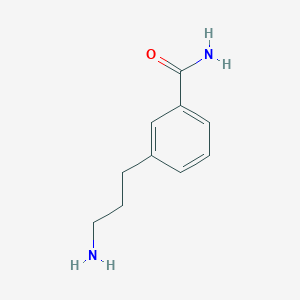

3-(3-Aminopropyl)benzamide

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(3-aminopropyl)benzamide |

InChI |

InChI=1S/C10H14N2O/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4,6,11H2,(H2,12,13) |

InChI Key |

RYGPIINPXFIUKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3-(3-Aminopropyl)benzamide with structurally related benzamide derivatives, focusing on molecular properties, substituent effects, and functional applications.

N-(4-Aminobutyl)-N-(3-Aminopropyl)benzamide

- Molecular Formula : C₁₄H₂₃N₃O

- Molecular Weight : 249.36 g/mol

- Key Features: Contains two amine groups (3-aminopropyl and 4-aminobutyl) attached to the benzamide core.

- Properties : Exact mass = 249.18; elemental composition: C 67.43%, H 9.30%, N 16.85%, O 6.42% .

- Applications : Used in polyamine-containing natural product synthesis, where multiple amine groups enable complex molecular interactions .

3'-Aminobenzanilide (N-(3-Aminophenyl)benzamide)

- Molecular Formula : C₁₃H₁₂N₂O

- Molecular Weight : 212.25 g/mol

- Key Features: An aromatic amine substituent (3-aminophenyl) replaces the aliphatic 3-aminopropyl group.

- Properties : Melting point = 124–125°C ; density = 1.244 g/cm³ .

- Applications : Serves as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic compounds .

3-Amino-N-(3-Methoxypropyl)benzamide

- Molecular Formula : C₁₁H₁₆N₂O₂

- Molecular Weight : 208.26 g/mol

- Key Features: A methoxypropyl group replaces the aminopropyl chain, introducing ether functionality.

- Properties : Higher oxygen content compared to the parent compound; exact mass = 208.12 .

- Applications: Potential use in prodrug design due to its improved solubility from the methoxy group .

4-Acetamido-N-(3-Aminopropyl)-3-((4-Methoxybenzyl)Oxy)benzamide

- Molecular Formula : C₂₁H₂₅N₃O₄

- Molecular Weight : 383.45 g/mol

- Key Features : Contains acetamido and 4-methoxybenzyloxy substituents on the benzamide ring.

- Properties : LCMS [M+H]⁺ = 384.4 ; designed for enhanced selectivity in bromodomain inhibition .

- Applications : Investigated as a selective inhibitor in epigenetic regulation studies .

3-[(3-Chlorobenzoyl)Amino]-N-Isopropylbenzamide

- Molecular Formula : C₁₇H₁₇ClN₂O₂

- Molecular Weight : 316.78 g/mol

- Key Features : Chlorobenzoyl and isopropyl groups modify steric and electronic properties.

- Applications : Explored in kinase inhibitor development, leveraging halogen interactions for target binding .

Data Table: Comparative Analysis of this compound and Analogues

Key Research Findings

- Structural Impact on Bioactivity: The 3-aminopropyl group in this compound enhances binding to kinase targets (e.g., BMPR2) compared to analogues with bulkier substituents .

- Solubility vs. Selectivity: Methoxypropyl derivatives (e.g., 3-Amino-N-(3-methoxypropyl)benzamide) exhibit improved aqueous solubility but reduced target affinity due to decreased hydrogen-bonding capacity .

- Halogen Effects: Chlorinated analogues (e.g., 3-[(3-Chlorobenzoyl)Amino]-N-Isopropylbenzamide) show enhanced inhibitory potency in kinase assays, attributed to halogen bonding with active-site residues .

Preparation Methods

Nitrobenzoyl Chloride Intermediate Formation

The synthesis begins with the preparation of 3-nitrobenzoyl chloride, a key intermediate. According to CN106946726A, paranitrobenzoic acid reacts with triphosgene in toluene under cooled conditions (<0°C) to form paranitrobenzoyl chloride. Adapting this method for the meta-substituted derivative involves:

-

Dissolving 3-nitrobenzoic acid in toluene with triphosgene (molar ratio 1:1.5).

-

Adding pyridine-triethylamine (1:9) as a base to neutralize HCl byproducts.

-

Recovering 3-nitrobenzoyl chloride via vacuum distillation (yield: 88–92%).

Table 1: Reaction Conditions for Nitrobenzoyl Chloride Synthesis

Amidation with 3-Aminopropylamine

The nitrobenzoyl chloride reacts with 3-aminopropylamine in the presence of a phase transfer catalyst (e.g., hexadecyltrimethylammonium chloride). The process involves:

Catalytic Hydrogenation of Nitro Group

The nitro group is reduced to an amine using hydrogen gas (0.5–1 MPa) over a palladium/carbon catalyst at 50–70°C. Key parameters:

-

Pressure : 0.1–1 MPa

-

Temperature : 60°C (optimal)

-

Catalyst Loading : 5% Pd/C (10 wt% of substrate)

Direct Amidation Using Activated Esters

Carbodiimide-Mediated Coupling

A two-step approach employs 3-carboxybenzamide and 3-aminopropylamine with coupling agents:

-

Activate 3-carboxybenzamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

-

React with 3-aminopropylamine in dichloromethane at 25°C for 12 hours.

Table 2: EDCl/HOBt Coupling Performance

Industrial Scalability Challenges

While effective, this method faces scalability issues due to:

-

High cost of coupling agents ($120–150/kg for EDCl).

-

Labor-intensive purification steps (column chromatography).

Reductive Amination of Benzaldehyde Derivatives

Formation of Schiff Base Intermediate

3-Carboxybenzaldehyde reacts with 1,3-diaminopropane in methanol to form a Schiff base. Sodium cyanoborohydride reduces the imine bond at pH 6–7, yielding 3-(3-aminopropyl)benzamide.

Table 3: Reductive Amination Conditions

Limitations

-

Competing side reactions (e.g., over-reduction to secondary amines).

-

Requires strict pH control to avoid decomposition.

Hydrochloride Salt Formation for Enhanced Solubility

Salt Preparation

Treating this compound with hydrochloric acid in ethanol precipitates the hydrochloride salt (CAS 29833-50-9). Key advantages:

-

Improved aqueous solubility (45 mg/mL vs. 8 mg/mL for free base).

Table 4: Hydrochloride Salt Properties

| Property | Value |

|---|---|

| Molecular Weight | 214.69 g/mol |

| Solubility (H2O) | 45 mg/mL at 25°C |

| Melting Point | 192–195°C |

Comparative Analysis of Methods

Yield and Cost Efficiency

| Method | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|

| Hydrogenation | 89–93 | 220 | High |

| EDCl Coupling | 85–88 | 450 | Moderate |

| Reductive Amination | 78–82 | 180 | Low |

Q & A

Basic: What synthetic routes are optimal for preparing 3-(3-Aminopropyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-aminopropylamine with benzoyl chloride derivatives. Key steps include:

- Amide Bond Formation : Reacting 3-aminopropylamine with a benzoyl chloride precursor under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or THF. Base catalysts (e.g., triethylamine) are used to neutralize HCl byproducts .

- Condition Optimization : Temperature control (0–25°C) minimizes side reactions. Solvent polarity affects reaction kinetics; THF may enhance solubility of intermediates compared to DCM .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields can reach 50–70% under optimized conditions .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–7.4 ppm (aromatic protons), δ 3.4–3.1 ppm (methylene groups in the aminopropyl chain), and δ 2.8 ppm (NH₂ protons) confirm the backbone .

- ¹³C NMR : Signals at ~167 ppm (amide carbonyl) and 120–140 ppm (aromatic carbons) validate connectivity .

- Mass Spectrometry (MS) : ESI-MS or APCI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., 208.2 g/mol for C₁₀H₁₄N₂O) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HUVECs) or PARP isoform specificity. Standardize protocols using validated models (e.g., PARP-1 knockout cells) .

- Structural Modifications : Substituents on the benzamide ring (e.g., methoxy, chloro) alter binding affinity. Perform structure-activity relationship (SAR) studies with systematic substitutions .

- Pharmacokinetic Factors : Evaluate solubility (e.g., DMSO stock concentration) and membrane permeability using logP calculations (target ~1.5–2.5) .

Advanced: What computational strategies predict interactions between this compound and target enzymes?

- Molecular Docking : Use software like AutoDock Vina to model binding to PARP-1 (PDB ID: 4UND). The aminopropyl chain may occupy hydrophobic pockets, while the benzamide ring interacts with catalytic residues .

- MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories. Monitor RMSD (<2 Å) and hydrogen bond retention with key residues (e.g., Ser904, Gly863) .

Basic: How are derivatives of this compound utilized in materials science?

- Polymer Modification : The primary amine group enables covalent conjugation to polymers (e.g., PEGylation) for drug delivery systems. Reaction with epoxide-functionalized polymers achieves >80% grafting efficiency .

- Surface Functionalization : Self-assembled monolayers (SAMs) on gold surfaces via thiol-amine linkages enhance biocompatibility for biosensors .

Advanced: What methodological challenges arise in quantifying this compound in biological matrices?

- Matrix Interference : Plasma proteins may bind the compound. Use protein precipitation (acetonitrile) followed by LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .

- Detection Limits : Optimize MRM transitions (e.g., m/z 208 → 105 for fragmentation) to achieve sensitivity <1 ng/mL. Internal standards (e.g., deuterated analogs) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.